molecular formula C5H12ClNO3S B13148620 trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride

trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B13148620
M. Wt: 201.67 g/mol
InChI Key: ZAKKOQKZGDVKGA-FHAQVOQBSA-N
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Description

trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3S and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with an amino group and a methoxy group, along with a sulfone group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur or a sulfur-containing reagent under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative.

    Methoxylation: The methoxy group is introduced through an etherification reaction, where the intermediate compound is reacted with a methoxy source, such as methanol, in the presence of an acid catalyst.

    Oxidation to Sulfone: The sulfone group is introduced through an oxidation reaction. This can be achieved by reacting the intermediate compound with an oxidizing agent, such as hydrogen peroxide or a peracid.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the tetrahydrothiophene ring is further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, where the sulfone group is reduced to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfur-containing enzymes.

    Biochemical Probes: Used as a biochemical probe to study the function and mechanism of sulfur-containing biomolecules.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its unique structural features and reactivity.

    Therapeutic Agents: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of sulfur-containing enzymes, thereby blocking their activity. It can also interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

  • trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienylamine hydrochloride
  • trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
  • 1,4-Dithiane-2,5-diol

Comparison:

Properties

Molecular Formula

C5H12ClNO3S

Molecular Weight

201.67 g/mol

IUPAC Name

(3R,4R)-4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride

InChI

InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1

InChI Key

ZAKKOQKZGDVKGA-FHAQVOQBSA-N

Isomeric SMILES

CO[C@H]1CS(=O)(=O)C[C@@H]1N.Cl

Canonical SMILES

COC1CS(=O)(=O)CC1N.Cl

Origin of Product

United States

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